molecular formula C14H10BBrO2 B13415470 (3-Bromophenanthren-9-yl)boronic acid

(3-Bromophenanthren-9-yl)boronic acid

Cat. No.: B13415470
M. Wt: 300.94 g/mol
InChI Key: NUCPCVGBKSPMKN-UHFFFAOYSA-N
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Description

(3-Bromophenanthren-9-yl)boronic acid is an organoboron compound that features a phenanthrene core substituted with a bromine atom at the 3-position and a boronic acid group at the 9-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenanthren-9-yl)boronic acid typically involves the borylation of 3-bromophenanthrene. One common method is the reaction of 3-bromophenanthrene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar borylation reactions but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenanthren-9-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically under mild conditions .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 9-Bromophenanthrene

Comparison: (3-Bromophenanthren-9-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acids. Its phenanthrene core provides additional rigidity and conjugation, which can influence the electronic properties of the resulting products .

Properties

Molecular Formula

C14H10BBrO2

Molecular Weight

300.94 g/mol

IUPAC Name

(3-bromophenanthren-9-yl)boronic acid

InChI

InChI=1S/C14H10BBrO2/c16-10-6-5-9-7-14(15(17)18)12-4-2-1-3-11(12)13(9)8-10/h1-8,17-18H

InChI Key

NUCPCVGBKSPMKN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C(C=C2)Br)C3=CC=CC=C13)(O)O

Origin of Product

United States

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